[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused triazole and pyridine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitriles, followed by cyclization using oxidizing agents such as sodium hypochlorite or manganese dioxide . Another approach includes the use of N-(2-pyridyl)amidines, which undergo oxidative cyclization to form the triazolo-pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridines .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as potential kinase inhibitors and anti-cancer agents.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-5(1H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a compound of significant interest.
Properties
CAS No. |
501016-88-2 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]pyridin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H |
InChI Key |
LIIAYXADDDYKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=NNC2=C1 |
Origin of Product |
United States |
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